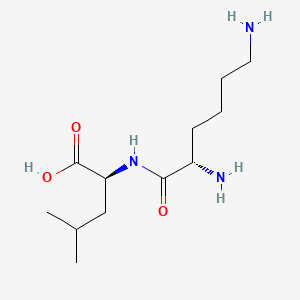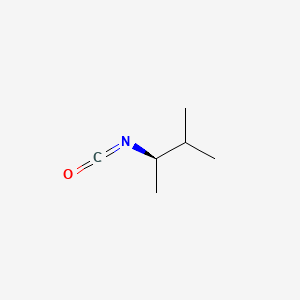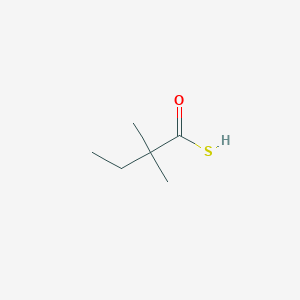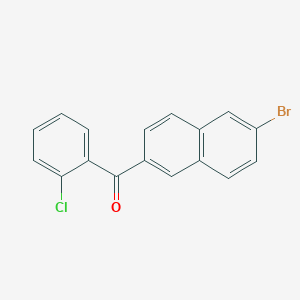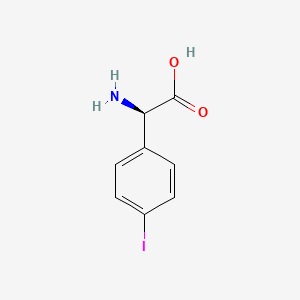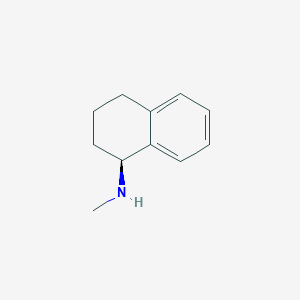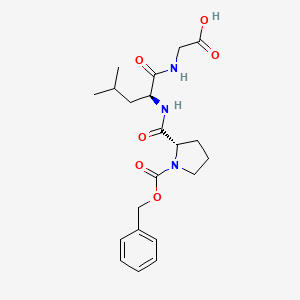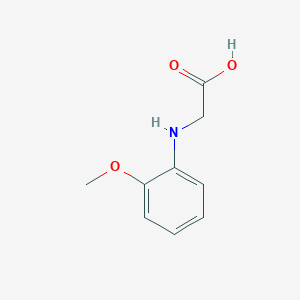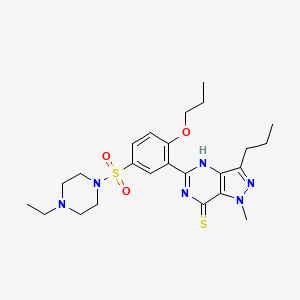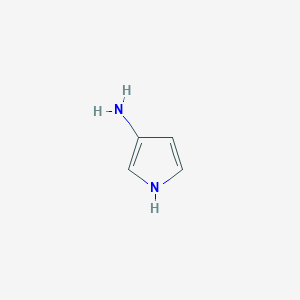
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
Übersicht
Beschreibung
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (M4TBCA) is an organic compound with a complex structure composed of two nitrogen atoms and several carbon atoms, as well as a tert-butoxycarbonylamino group. It is a derivative of imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms and three carbon atoms. M4TBCA has been used in various scientific research applications, and is of particular interest due to its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
One application involves its use in dynamic kinetic resolution processes to achieve stereoselective carbon-carbon bond formation. For instance, Kubo et al. (1997) developed a method utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This approach facilitated the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are crucial building blocks in synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Structural Characterization and Hydrogen Bond Analysis
Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, using single-crystal X-ray diffraction. Their study provided insights into the molecular conformation, interactions, and assembly facilitated by hydrogen bonding, showcasing the compound's utility in understanding molecular structures and interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chemical Conversion and Synthesis of Nucleosides
Kojima, Minakawa, and Matsuda (2000) described a chemical conversion process for 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside) using di-tert-butyl dicarbonate. This process yielded various derivatives, demonstrating the compound's role in nucleoside and nucleotide synthesis (Kojima, Minakawa, & Matsuda, 2000).
Application in Cyclic Depsipeptide Synthesis
Wang et al. (2013) synthesized 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole of Lyngbyabellin A, which displayed moderate cytotoxicity against specific cell lines. This study highlights its application in developing novel cyclic depsipeptides with potential biological activities (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is Caspase-3 . Caspase-3 is a crucial executioner in the process of apoptosis, or programmed cell death, and plays a significant role in maintaining cellular health and homeostasis.
Mode of Action
It is known that the compound interacts with its target, possibly inhibiting or modulating its activity . This interaction can lead to changes in the cellular processes controlled by the target, such as apoptosis.
Biochemical Pathways
The compound likely affects the apoptosis pathway due to its interaction with Caspase-3 . The downstream effects of this interaction could include the initiation of apoptosis, leading to cell death, or the inhibition of apoptosis, leading to cell survival.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with Caspase-3 . If the compound inhibits Caspase-3, it could prevent apoptosis, potentially leading to uncontrolled cell growth. Conversely, if it activates Caspase-3, it could induce apoptosis, leading to cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could denature the compound, reducing its efficacy. Additionally, the presence of other molecules could compete with the compound for its target, potentially reducing its action.
Eigenschaften
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBQNSUPDETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464111 | |
| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500701-36-0 | |
| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



